Ammonium salicylate

Beschreibung

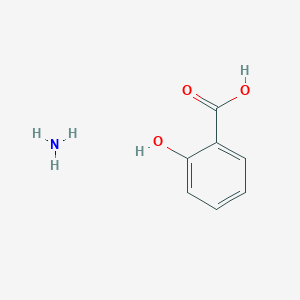

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

azanium;2-carboxyphenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3.H3N/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFZOTMTKBQRAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883424 | |

| Record name | Benzoic acid, 2-hydroxy-, ammonium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white, odorless solid; discolors on light exposure; [Merck Index] | |

| Record name | Ammonium salicylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7964 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

528-94-9, 31295-34-8 | |

| Record name | Ammonium salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31295-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium salicylate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031295348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-hydroxy-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-hydroxy-, ammonium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ammonium salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural and Spectroscopic Characterization of Ammonium Salicylate

Crystallographic Studies of Ammonium (B1175870) Salicylate (B1505791)

Crystallographic studies, particularly using single-crystal X-ray diffraction, have been instrumental in determining the precise arrangement of ammonium cations and salicylate anions within the crystal lattice.

Unit Cell Parameters and Space Group Analysis

Single-crystal X-ray diffraction studies have shown that ammonium salicylate crystallizes in the monoclinic crystal system. The Hermann-Mauguin space group symbol is P 1 21/n 1, which corresponds to the space group number 14 nih.gov. The unit cell parameters for this compound have been reported as follows:

| Parameter | Value | Unit |

| a | 6.0768 | Å |

| b | 20.089 | Å |

| c | 6.3353 | Å |

| α | 90 | ° |

| β | 102.7680 | ° |

| γ | 90 | ° |

| Z | 4 | |

| Z' | 1 | |

| Volume | 754.28 (14) | ų |

These parameters define the size and shape of the unit cell, the basic repeating unit of the crystal structure nih.govresearchgate.net. The asymmetric unit of this compound contains one salicylate anion and one ammonium cation researchgate.netescholarship.org.

Hydrogen Bonding Networks and Intermolecular Interactions

A key feature of the this compound crystal structure is the presence of substantial hydrogen bonding between the ammonium cations (NH4⁺) and the salicylate anions (C7H5O3⁻) researchgate.netescholarship.orgresearchgate.net. These interactions play a crucial role in stabilizing the crystal structure and linking the components into a two-dimensional array researchgate.netresearchgate.net.

Hydrogen bonds are formed between the hydrogen atoms of the ammonium ion and the oxygen atoms of the carboxylate group of the salicylate anion researchgate.netresearchgate.net. These interactions facilitate the connection of two ammonium ions to two salicylate ions, resulting in the formation of alternating eight- and twelve-membered rings escholarship.orgresearchgate.net. These rings extend as strips parallel to the c-axis escholarship.org. Additionally, weak C-H···O hydrogen bonding and edge-to-face π···π intermolecular interactions between the phenyl rings also contribute to the stability of the crystal packing researchgate.net. Weak hydrogen bonding also occurs between the oxygen atoms of the hydroxyl groups of the salicylate anions and the ammonium ions escholarship.org.

Crystal Packing and Supramolecular Assembly

The crystal packing of this compound is dictated by the interplay of hydrogen bonding and other intermolecular forces. The hydrogen bonding network between the ammonium and carboxylate ions forms a two-dimensional array researchgate.netresearchgate.net. The alternating eight- and twelve-membered rings formed by these interactions run parallel to the c-axis, with the phenyl rings attached in a zigzag pattern and stacked along the a-axis escholarship.org. This arrangement leads to a layered structure stabilized by both directed hydrogen bonds and weaker interactions like π-π stacking researchgate.netescholarship.org. The supramolecular assembly in this compound is thus characterized by these extended hydrogen-bonded networks and the stacking of aromatic rings researchgate.netescholarship.org.

Synchrotron X-ray Diffraction Applications in Structure Elucidation

Synchrotron X-ray diffraction is a powerful technique that utilizes highly intense and focused X-ray beams, enabling high-resolution structural studies, particularly for small crystals or challenging samples researchgate.netebi.ac.uk. The crystal structure of this compound has been determined using synchrotron radiation, highlighting the utility of this method in precisely elucidating the atomic arrangement and intermolecular interactions within the crystal lattice nih.govresearchgate.net. Synchrotron studies provide accurate data on bond lengths, angles, and thermal parameters, which are essential for understanding the subtle details of hydrogen bonding and crystal packing researchgate.net.

Polymorphism and its Structural Implications

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure wikipedia.org. While the primary reported crystal structure for this compound is monoclinic (P 1 21/n 1) nih.govresearchgate.net, the possibility of polymorphism in salicylate salts, including those with ammonium, has been noted in broader studies of salicylic (B10762653) acid derivatives researchgate.netacs.org. Different polymorphic forms can exhibit variations in unit cell parameters, space group, hydrogen bonding networks, and crystal packing, leading to potentially different physical properties. Studies on other salicylate salts have shown diverse supramolecular arrangements and the influence of factors like hydration on crystal structure researchgate.netacs.org. Although specific details on distinct polymorphic forms of this compound were not extensively found in the search results, the phenomenon of polymorphism in related salicylate compounds suggests that it is a relevant consideration in understanding the solid-state behavior of this compound.

Advanced Spectroscopic Investigations

Spectroscopic techniques provide complementary information to crystallography, probing the vibrational and electronic properties of this compound. Infrared (IR) and Raman spectroscopy are particularly useful for identifying functional groups and studying hydrogen bonding interactions through characteristic vibrational modes mdpi.comresearchgate.netresearchgate.net. NMR spectroscopy can provide details about the local environment of atoms within the structure nih.govchemicalbook.com.

IR and Raman spectra of compounds containing ammonium and salicylate moieties show characteristic bands corresponding to the vibrations of the carboxylate group (C=O stretching, COO⁻ asymmetric and symmetric stretching), the hydroxyl group (O-H stretching), the aromatic ring (C=C stretching), and the ammonium ion (N-H stretching and bending modes) mdpi.comresearchgate.netresearchgate.net. Changes in the position and intensity of these bands can indicate the presence and strength of hydrogen bonding interactions mdpi.comfu-berlin.de. For example, shifts in the N-H and O-H stretching frequencies in the IR and Raman spectra of this compound are expected due to the involvement of these groups in hydrogen bonding with the salicylate anion mdpi.com. Studies on other ammonium-containing compounds and salicylate derivatives have demonstrated the sensitivity of vibrational spectroscopy to these interactions mdpi.comresearchgate.netfu-berlin.de.

NMR spectroscopy, such as ¹H and ¹³C NMR, can confirm the presence of the expected functional groups in this compound and provide information about their chemical environment nih.govchemicalbook.com. The chemical shifts of the protons and carbons in the salicylate anion and the ammonium cation are influenced by the surrounding atoms and the hydrogen bonding network rsc.org.

While detailed spectroscopic data specifically for this compound across various advanced techniques (like solid-state NMR or high-resolution IR/Raman) were not comprehensively available in the immediate search results, the principles of these methods are applicable to its characterization, providing valuable insights into its molecular structure and interactions in both solid and potentially dissolved states.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, specifically Infrared (IR) and Raman spectroscopy, is employed to identify the functional groups present in this compound and study their characteristic vibrations. These techniques probe the molecular vibrations that occur when a molecule absorbs IR radiation or inelastically scatters light (Raman).

IR spectra of this compound typically show absorption bands corresponding to the vibrations of the ammonium ion (NH₄⁺), the carboxylate group (COO⁻), the hydroxyl group (OH) on the aromatic ring, and the aromatic ring itself nih.gov. For instance, characteristic peaks for the carboxylate group are expected due to the deprotonation of the carboxylic acid in salicylic acid upon salt formation with ammonia (B1221849) nih.gov. The presence of the ammonium ion would be indicated by specific stretching and bending vibrations of the N-H bonds.

Raman spectroscopy provides complementary information to IR spectroscopy, as different molecular vibrations are active in each technique. Raman spectra of salicylates and related compounds have been studied, providing insights into the vibrational modes of the aromatic ring and substituent groups researchgate.net. Analysis of the Raman spectrum of this compound would help confirm the presence of the salicylate anion and its specific vibrational modes.

While specific detailed peak assignments for this compound in IR and Raman were not extensively found in the immediate search results, general principles of vibrational spectroscopy applied to similar compounds like salicylic acid and its salts indicate that these techniques are crucial for confirming the presence and nature of the functional groups within the this compound structure researchgate.netmhlw.go.jpresearchgate.net.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the complete molecular structure of a compound by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C.

¹H NMR spectra of this compound would show signals corresponding to the different types of hydrogen atoms in the molecule chemicalbook.com. The aromatic protons on the salicylate anion would give rise to characteristic signals in the downfield region, with their splitting patterns providing information about their relative positions on the benzene (B151609) ring. The protons of the ammonium ion (NH₄⁺) would also produce a signal, although its appearance can be influenced by factors such as solvent and temperature due to proton exchange. Research on salicylic acid complexes using low-temperature ¹H NMR has shown resolved signals for protons involved in hydrogen bonding, which could be relevant for understanding the interactions within crystalline or concentrated solutions of this compound fu-berlin.de.

¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. The spectrum would display signals for each unique carbon atom in the salicylate anion, including the aromatic ring carbons and the carboxylate carbon nih.gov. The chemical shifts of these signals are indicative of their electronic environment and can be used to confirm the structure of the salicylate moiety.

PubChem indicates the availability of ¹H NMR and ¹³C NMR spectra for this compound, sourced from databases like SpectraBase nih.gov. While the detailed peak data was not directly accessible in the snippets, the existence of these spectra confirms the applicability and use of NMR for the structural confirmation of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to gain insights into its structure by analyzing the mass-to-charge ratio (m/z) of ions produced from the molecule.

For this compound, the molecular weight is approximately 155.15 g/mol lookchem.comchemicalbook.comnih.govalfa-chemistry.comchemscene.com. In a mass spectrum, the molecular ion peak would correspond to the ionized this compound molecule, providing confirmation of its molecular weight. Depending on the ionization technique used, different types of ions can be generated, such as the protonated molecule ([M+H]⁺), the deprotonated molecule ([M-H]⁻), or adduct ions. PubChem lists the exact mass of this compound as 155.058243149 Da lookchem.comnih.gov.

Fragmentation patterns observed in the mass spectrum, particularly in techniques like tandem MS (MS/MS), can provide structural information. When the molecular ion or a fragment ion breaks down, it produces smaller fragment ions with characteristic m/z values. Analyzing these fragmentation pathways can help confirm the presence of specific substructures within the this compound molecule, such as the loss of ammonia (NH₃) or fragments related to the salicylic acid structure wikipedia.org. Studies on salicylic acid and its derivatives using mass spectrometry have identified characteristic fragmentation ions resulting from the cleavage of bonds within the molecule researchgate.netstackexchange.com.

UV-Vis Spectroscopy for Electronic Transitions and Purity Assessment

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance. This technique is useful for studying electronic transitions within a molecule, which can provide information about the presence of chromophores (groups that absorb UV-Vis light) and can also be used for quantitative analysis and purity assessment.

The salicylate anion, with its aromatic ring and conjugated system involving the carboxylate group and the hydroxyl group, exhibits characteristic absorption in the UV region upv.esmit.eduresearchgate.netmdpi.com. UV-Vis spectra of salicylates typically show absorption bands in the range of 200-400 nm due to π-π* and n-π* electronic transitions upv.esmit.eduresearchgate.netmdpi.com.

UV-Vis spectroscopy is also widely used in methods for quantifying ammonia, some of which are based on reactions involving salicylates that produce chromophoric indophenol-like dyes that absorb in the visible region (630-720 nm) upv.esmit.eduresearchgate.netmdpi.comresearchgate.netnemi.gov. While this application focuses on the reaction product rather than this compound itself, it highlights the relevance of UV-Vis spectroscopy in the context of salicylate chemistry and ammonia detection.

For purity assessment, UV-Vis spectroscopy can be used to check for the presence of impurities that absorb in the UV-Vis region. The absence of unexpected absorption bands can indicate a relatively pure sample of this compound.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Ammonium (B1175870) Salicylate (B1505791)

A fundamental method for synthesizing ammonium salicylate involves the reaction of salicylic (B10762653) acid with an ammonia (B1221849) solution in an inert atmosphere. This reaction proceeds according to the following equation: NH₃ + C₆H₄(OH)COOH → NH₄C₆₄(OH)COO. wikipedia.org

Novel Approaches in this compound Synthesis

While the reaction of salicylic acid with ammonia is a standard route, research explores novel synthetic strategies for related salicylate salts or compounds involving ammonium. For instance, a novel organic single crystal, p-toluidinium salicylate, has been synthesized using a slow evaporation solution growth technique, where salicylic acid donates a proton to the p-toluidine (B81030) base. pensoft.net Another approach involves the synthesis of novel task-specific ionic liquids using green chemicals like tricaprylmethyl ammonium chloride and salicylate via an anion metathesis reaction. researchgate.net

Derivatization of this compound

Derivatization of salicylate compounds, including those related to this compound, is relevant in various chemical and analytical contexts. For example, the salicylate method for ammonia quantification relies on a derivatization reaction where ammonia compounds react with salicylate and hypochlorite (B82951) in the presence of a catalyst to form a colored indophenol (B113434) product. upv.esfondriest.comnemi.govcopernicus.org This process involves the formation of 5-aminosalicylate (B10771825) as an intermediate. upv.essterlitech.com Another instance of derivatization involves the reaction of dansyl chloride with ammonia, forming DNS-NH₂, which is used for sensitive ammonia detection. osti.gov While these examples focus on the derivatization of ammonia or salicylate for analytical purposes, they illustrate the potential for chemical modification of these functional groups.

Catalytic Transformations Involving Salicylate and Ammonia

Catalytic transformations involving salicylate compounds and ammonia are observed in various chemical processes, including analytical methods and synthetic routes.

Ammonolysis is a reaction where ammonia reacts with a compound, often cleaving a bond and forming an amide. In the context of salicylate chemistry, the ammonolysis of salicylate esters can occur. For instance, the ammonolysis of methyl salicylate with concentrated ammonium hydroxide (B78521) can produce salicylamide (B354443) and methanol (B129727). This reaction, while not typically facile for aromatic acid esters at room temperature, is noted to occur with methyl salicylate, potentially due to the solubility imparted by the phenolic hydroxyl group. acs.orgnagwa.com

The formation of nitriles from salicylate esters and ammonia can occur through integrated catalytic ammonolysis and dehydration. A study on the direct catalytic nitrilation from methyl salicylate and ammonia over a ZnAl₂O₄ spinel catalyst revealed a stepwise process. This process integrates the catalytic ammonolysis of the ester with the dehydration of the resulting amide. The reaction proceeds via an Eley-Rideal mechanism, where chemisorbed methyl salicylate reacts with gaseous ammonia molecules through nucleophilic addition-elimination and multistep proton transfer, sequentially generating amides and nitriles. acs.org The chemisorption and activation of the ester's C-O bonds over Lewis acid-base pairs on the catalyst facilitate the departure of the alkoxy group. acs.org Lewis basic oxygen sites on the catalyst play a crucial role in proton transportation during the reaction. acs.org

Biological and Biochemical Research

Mechanisms of Salicylate (B1505791) Action at the Molecular Level

Salicylate exerts its effects through interactions with various enzymes and modulation of key cellular signaling pathways.

Inhibition of Enzyme Activities (e.g., CBP/p300, Cyclooxygenases)

Salicylate is known to inhibit the activity of several enzymes. Notably, it inhibits the lysine (B10760008) acetyltransferase activity of CREB-binding protein (CBP) and E1A-associated protein p300 (p300). kyoto-u.ac.jpnih.govelifesciences.orgmdpi.com This inhibition occurs in vitro through direct competition with acetyl-Coenzyme A at the catalytic site of these enzymes. kyoto-u.ac.jpnih.govelifesciences.orgmdpi.com Studies have shown that salicylate effectively inhibits p300-dependent acetyltransferase activity with an IC₅₀ of 10.2 mM and CBP-mediated activity with an IC₅₀ of 5.7 mM in vitro. nih.govelifesciences.org This inhibition leads to the down-regulation of specific acetylation of both histone and non-histone proteins in cells. kyoto-u.ac.jpnih.govelifesciences.org

While aspirin, a derivative of salicylic (B10762653) acid, is well-established to inhibit cyclooxygenase (COX) enzymes by acetylating a serine residue, salicylate itself does not possess this acetylating activity and does not directly inhibit COX in vitro in the same manner. kyoto-u.ac.jpahajournals.org However, salicylate can block cyclooxygenase expression at the transcriptional level, contributing to its anti-inflammatory properties. kyoto-u.ac.jpahajournals.orgpnas.org Sodium salicylate has been shown to inhibit prostaglandin (B15479496) E₂ release by inhibiting COX-2 activity, an effect that is independent of NF-κB activation or COX-2 transcription or translation at certain concentrations. nih.gov

Modulation of Cellular Signaling Pathways (e.g., NF-κB, AMPK)

Salicylate modulates several important cellular signaling pathways, including NF-κB and AMPK.

Salicylate inhibits the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. kyoto-u.ac.jpnih.govelifesciences.orgnih.govresearchgate.netimmunologyresearchjournal.com This inhibition can occur through blocking the phosphorylation of IκB kinase (IKKβ), which prevents the degradation of IκB and subsequent translocation of NF-κB to the nucleus. nih.govresearchgate.netimmunologyresearchjournal.com This modulation leads to reduced expression of pro-inflammatory genes regulated by NF-κB. researchgate.net However, some studies suggest that salicylate may also inhibit cytokine gene induction in macrophages through NF-κB-independent mechanisms. nih.gov

Salicylate directly activates AMP-activated protein kinase (AMPK). kyoto-u.ac.jpnih.govelifesciences.orgnih.govportlandpress.comcapes.gov.brkuleuven.be This activation occurs by salicylate binding to the same site as the synthetic activator A-769662 on the AMPK β1-subunit, causing allosteric activation and inhibiting the dephosphorylation of the activating phosphorylation site, threonine-172. nih.govcapes.gov.brkuleuven.be This mechanism is distinct from that of metformin, another AMPK activator. portlandpress.comkuleuven.be Activation of AMPK by salicylate can lead to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis. portlandpress.comkuleuven.be

Interaction with Mitochondrial Enzymes and Oxidative Phosphorylation

Salicylate interacts with mitochondria, affecting their function, including oxidative phosphorylation. Salicylate can uncouple mitochondrial respiration. nih.govtandfonline.comdiabetesjournals.orgresearchgate.netsci-hub.sedrugbank.com Studies on isolated mitochondria from gastric mucosa have shown that salicylate increases the respiration rate, decreases the respiratory control ratio, and decreases the P/O ratio, indicating uncoupling of oxidative phosphorylation at concentrations above 3.5 mmol/l. tandfonline.comsci-hub.se In liver mitochondria, salicylate's interaction with the respiratory chain can generate reactive oxygen species, leading to oxidative stress and the induction of mitochondrial permeability transition, which impairs oxidative phosphorylation and β-oxidation. researchgate.net The hydroxyl group of salicylate is suggested to interact with a Fe-S cluster in mitochondrial Complex I, contributing to reactive oxygen species production. researchgate.net Salicylate has also been shown to inhibit oxidative phosphorylation and ATP synthesis in isolated rat cardiac mitochondria in a dose-dependent manner and can inhibit ADP-dependent mitochondrial respiration. researchgate.net

Protein Acetylation Inhibition

As mentioned in section 4.1.1, salicylate inhibits the acetyltransferase activity of CBP and p300. kyoto-u.ac.jpnih.govelifesciences.orgmdpi.com This inhibition directly impacts protein acetylation by competing with acetyl-CoA binding at the catalytic site. kyoto-u.ac.jpnih.govelifesciences.org This results in the down-regulation of lysine acetylation on both histone and non-histone proteins within cells. kyoto-u.ac.jpnih.govelifesciences.org This broad effect on protein acetylation represents a significant molecular mechanism of salicylate action, influencing various cellular processes regulated by acetylation.

Salicylate Metabolism and Biotransformation Pathways

Salicylate undergoes significant metabolism and biotransformation in the body.

Enzymatic Hydrolysis and Conjugation

Salicylic acid, whether administered directly or formed from the hydrolysis of prodrugs like aspirin, is primarily eliminated through metabolism and renal excretion. nih.goviarc.fr The major metabolic pathways for salicylate involve conjugation reactions. nih.goviarc.fr

The primary route of metabolism is conjugation with glycine (B1666218) to form salicyluric acid. nih.goviarc.frtaylorandfrancis.com This reaction is catalyzed by an acyl-CoA N-acyltransferase. nih.gov Salicyluric acid accounts for a significant portion (20-65%) of the excreted metabolites. nih.gov

Another major metabolic pathway is conjugation with glucuronic acid, forming salicyl phenolic glucuronide (ether glucuronide) and salicyl acyl glucuronide (ester glucuronide). nih.goviarc.fr These conjugations are catalyzed by uridine (B1682114) 5′-diphosphoglucuronosyltransferases (UGTs), including various isoforms such as UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B4, UGT2B7, UGT2B15, and UGT2B17. nih.gov Glucuronide conjugates can account for 1-42% of the metabolites. nih.gov

Minor metabolic pathways include hydroxylation to form dihydroxybenzoic acids, such as 2,3-dihydroxybenzoic acid and gentisic acid (2,5-dihydroxybenzoic acid). nih.govnih.govresearchgate.net These reactions can be attributed to cytochrome P450 enzymes and non-enzymatic Fenton-type reactions. nih.gov Gentisic acid can be further conjugated with glycine to form gentisuric acid. nih.gov

These enzymatic hydrolysis (in the case of prodrugs like aspirin) and conjugation reactions are crucial for the biotransformation and elimination of salicylate from the body.

First-order and Zero-order Elimination Kinetics

The elimination kinetics of salicylates, including those derived from compounds like ammonium (B1175870) salicylate, are concentration-dependent. At therapeutic concentrations, salicylates are primarily eliminated through hepatic metabolism via conjugation pathways, which typically follow first-order kinetics. litfl.comnih.govcapes.gov.br In first-order kinetics, the rate of elimination is directly proportional to the drug concentration in the body; a constant fraction of the drug is eliminated per unit time. unil.chnih.govreddit.com This means that as the concentration increases, the elimination rate also increases proportionally, and the elimination processes are not saturated. unil.ch

However, when salicylate concentrations exceed the capacity of these metabolic pathways, such as in cases of overdose, the elimination process can become saturated. litfl.comnih.govcapes.gov.br At this point, the kinetics transition from first-order to zero-order. litfl.comnih.govcapes.gov.brunil.chnih.govreddit.compharmacologycanada.orgwikipedia.organnualreviews.org In zero-order kinetics, a constant amount of the drug is eliminated per unit time, regardless of the concentration. nih.govreddit.com This saturation of elimination pathways leads to a disproportionate increase in salicylate levels with increasing dose and a prolonged half-life, as the body cannot clear the substance more quickly by increasing the elimination rate. unil.chnih.govreddit.compharmacologycanada.org Two of the primary metabolic pathways that become saturated at higher salicylate concentrations are the formation of salicyluric acid and the salicylic phenolic glucuronide. reddit.comwikipedia.org Renal excretion also plays a role in salicylate elimination, and its importance increases when metabolic pathways are saturated. litfl.comwikipedia.org

Role in Plant Biochemistry and Physiology

Salicylic acid (SA), the active anionic component derived from ammonium salicylate, is a crucial endogenous signaling molecule in plants, influencing a wide array of physiological processes, including growth, development, and responses to environmental stresses. cabidigitallibrary.orgau.dkresearchgate.netscialert.netfrontiersin.orgoup.comscispace.com SA is particularly well-known for its central role in mediating plant defense mechanisms against pathogens. cabidigitallibrary.orgau.dkscialert.netoup.comfrontiersin.organnualreviews.orgnih.govmdpi.commdpi.comuu.nl

Salicylic Acid Biosynthesis Pathways (ICS, PAL)

In plants, salicylic acid is primarily synthesized from the precursor chorismate through two main pathways: the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway. frontiersin.orgfrontiersin.orgnih.govnih.govmdpi.comresearchgate.netnih.govmaxapress.com Both pathways originate from chorismate, a product of the shikimate pathway. nih.govmdpi.comresearchgate.net

The ICS pathway involves the conversion of chorismate to isochorismate, catalyzed by the enzyme isochorismate synthase (ICS). frontiersin.orgnih.govmdpi.comresearchgate.net In Arabidopsis thaliana, this pathway is considered the major route for pathogen-induced SA accumulation and involves additional enzymes like EDS5 and PBS3. frontiersin.orgfrontiersin.orgnih.govmdpi.comresearchgate.net EDS5 is involved in transporting isochorismate from the chloroplast to the cytosol, and PBS3 catalyzes the conjugation of isochorismate to glutamate, forming an unstable intermediate that decomposes to SA. mdpi.comresearchgate.net

The PAL pathway, while historically recognized earlier, converts phenylalanine to trans-cinnamic acid via the enzyme phenylalanine ammonia-lyase (PAL). frontiersin.orgnih.govmdpi.comresearchgate.net Trans-cinnamic acid is then converted through a series of steps to benzoic acid and subsequently to salicylic acid. scialert.net The relative contribution of the ICS and PAL pathways to total SA biosynthesis varies depending on the plant species and the specific stimulus. frontiersin.orgnih.govmdpi.com For instance, the ICS pathway is predominant in Arabidopsis, while the PAL pathway appears more significant in rice. frontiersin.orgnih.govnih.govtandfonline.com In soybeans, both pathways may contribute equally. frontiersin.orgnih.govnih.govtandfonline.com

Regulation of Salicylic Acid Levels by Ammonium in Plants

Nitrogen availability and the form of nitrogen supplied to plants can influence their defense responses and salicylic acid accumulation. oup.com Research indicates that ammonium can act as a signaling molecule that negatively regulates salicylic acid levels in plants. nih.govtandfonline.comtandfonline.comnih.gov Studies in Arabidopsis siz1 mutants, which typically exhibit high SA accumulation and dwarfism, have shown that exogenous ammonium supply leads to a decrease in SA levels. nih.govtandfonline.comtandfonline.comnih.gov This suggests a link between ammonium nutrition and the modulation of SA homeostasis in plants. nih.govtandfonline.comnih.gov Compared to nitrate (B79036), ammonium treatment has been shown to result in lower SA accumulation after pathogen inoculation. nih.govtandfonline.com

Ammonium-mediated Growth Recovery and Disease Resistance Modulation

The modulation of salicylic acid levels by ammonium has implications for plant growth and disease resistance. In Arabidopsis siz1 mutants, the high SA levels are associated with severe dwarfism. nih.govtandfonline.comtandfonline.comnih.gov Exogenous application of ammonium can lead to the recovery of normal plant growth in these mutants, correlating with the observed reduction in SA content. nih.govtandfonline.comtandfonline.comnih.gov This suggests that ammonium's influence on plant growth, at least in certain contexts like the siz1 mutant, is mediated in part through its effect on salicylic acid levels. nih.govtandfonline.comnih.gov

Furthermore, the form of nitrogen (ammonium versus nitrate) can influence the plant's defense response to pathogens. nih.govtandfonline.comoup.com Ammonium supply has been shown to suppress SA accumulation compared to nitrate supply after pathogen inoculation, indicating that ammonium can modulate disease resistance, potentially by influencing the SA-mediated defense pathway. nih.govtandfonline.com

Interaction with Plant Defense Mechanisms (e.g., SAR, NDR1, NPR1)

Salicylic acid is a critical signal molecule for the induction of systemic acquired resistance (SAR), a broad-spectrum, long-lasting immunity developed in plants after a primary infection. cabidigitallibrary.orgfrontiersin.organnualreviews.orgmdpi.commdpi.comuu.nlnih.govfu-berlin.de SAR is associated with the accumulation of SA and the expression of pathogenesis-related (PR) proteins. annualreviews.orgmdpi.comuu.nlnih.govfu-berlin.de

Key components in the SA-mediated defense signaling pathway include NPR1 (NON-EXPRESSER OF PR GENES1) and NDR1 (NON-RACE-SPECIFIC DISEASE RESISTANCE 1). NPR1 is a central regulator of SAR and SA-induced defense gene expression. annualreviews.orgmdpi.comnih.govfu-berlin.deoup.comnih.govapsnet.org SA binds to NPR1, leading to conformational changes that allow NPR1 to translocate to the nucleus and interact with transcription factors (such as TGAs) to activate the expression of defense genes, including PR genes. annualreviews.orgmdpi.comnih.govfu-berlin.deoup.comnih.gov NPR1 also interacts with NPR3 and NPR4, which are also identified as SA receptors and can function as transcriptional repressors in the absence of high SA levels. mdpi.comnih.govfu-berlin.deoup.comnih.gov

NDR1 is another protein involved in plant defense signaling and is required for resistance mediated by certain classes of resistance (R) genes. oup.comnih.govapsnet.orgnih.gov NDR1 acts upstream of SA accumulation in some defense pathways. nih.govapsnet.org Studies investigating the ammonium-mediated growth recovery in Arabidopsis siz1 mutants have also explored the roles of NDR1 and NPR1. These studies suggest that NDR1 and NPR1 play a positive role in the ammonium-mediated growth recovery observed in these mutants, which is linked to the reduction in SA levels. nih.govtandfonline.comtandfonline.comnih.gov This indicates that the interaction between ammonium and SA levels, and its impact on plant growth and defense, involves key components of the SA signaling pathway like NDR1 and NPR1. nih.govtandfonline.comtandfonline.comnih.gov

While the direct interaction of this compound as an intact molecule with these defense mechanisms is not explicitly detailed in the search results, its impact is understood through the roles of its constituent ions, particularly salicylate, within these established plant defense pathways.

Analytical Methodologies and Detection

Spectrophotometric Methods for Ammonium (B1175870) and Salicylate (B1505791) Detection

Spectrophotometric methods offer a facile and inexpensive approach for the quantitative analysis of ammonia (B1221849) and ammonium ions mdpi.com. These methods typically rely on the formation of a colored compound whose intensity is proportional to the concentration of ammonia, measurable by UV-Vis spectrophotometry mdpi.com.

The salicylate method is a widely used colorimetric technique for quantifying ammonia, particularly in fields like nitrogen (electro)fixation mit.eduresearchgate.netresearchgate.net. This method is a modification of the classical indophenol (B113434) method, substituting the toxic phenol (B47542) reagent with sodium salicylate or salicylic (B10762653) acid mdpi.comresearchgate.net. The reaction involves the addition of sodium salicylate, sodium hypochlorite (B82951), and a catalyst, typically sodium nitroprusside, to a sample containing ammonia mit.edu. This mixture undergoes a Berthelot reaction, leading to the production of an indophenol-type dye that exhibits strong absorbance in the visible light spectrum, typically between 630 nm and 720 nm mit.eduresearchgate.netupv.es. The intensity of the resulting blue or green color is directly proportional to the ammonia concentration in the sample, allowing for quantification using UV-Vis spectroscopy mdpi.commit.edusterlitech.com. The salicylate method is considered less harmful than the original phenol-based indophenol method as it avoids the use of phenol and the formation of toxic byproducts like o-chlorophenol mdpi.comresearchgate.net. However, due to the lower reactivity of salicylate compared to phenol, a higher concentration of salicylate is generally required to achieve comparable sensitivity mdpi.com. The reaction time for color development in the salicylate method can be relatively long, often taking 20 minutes to 1-2 hours for samples to be ready for measurement mdpi.comsterlitech.com.

The indophenol blue reaction, also known as the Berthelot reaction, forms the basis of many spectrophotometric ammonia determination methods researchgate.netupv.eslew.ro. This reaction involves the reaction of ammonia with hypochlorite and a phenolic compound in an alkaline solution, catalyzed by sodium nitroprusside, to form a blue indophenol dye mdpi.combibliotekanauki.plepa.gov. The reaction proceeds through several steps, beginning with the formation of monochloramine from ammonia and hypochlorite under alkaline conditions (pH 9.7–11.5) mdpi.com. The monochloramine then reacts with the phenolic compound to form quinone chloramine, which further reacts with excess phenol to produce indophenol mdpi.combibliotekanauki.pl.

The salicylate method is a specific modification where salicylate is used as the phenolic compound mdpi.comresearchgate.netlew.ro. In this modified reaction, monochloramine reacts with salicylate to produce 5-aminosalicylate (B10771825). The 5-aminosalicylate is then oxidized and reacts further with salicylate to form a colored compound mdpi.comsterlitech.com. The color can range from yellow to green and then to blue with increasing ammonia concentration mdpi.com. The resulting blue-green complex is measured colorimetrically iccontrols.com. The indophenol blue method and its salicylate modification are capable of measuring ammonia at low concentrations with good accuracy and repeatability mdpi.com.

The accuracy of spectrophotometric methods for ammonia quantification, including the salicylate method, can be significantly affected by interferents and matrix effects researchgate.netresearchgate.net. Various substances present in samples can interfere with the color development or affect the absorbance measurements.

Alkali metal salts, commonly used as supporting electrolytes in electrochemical experiments, are known to cause significant interferences in the salicylate method mit.eduresearchgate.netresearchgate.net. Studies have quantified the interference of lithium, sodium, and potassium chlorides, perchlorates, and sulfates, ranking them by their impact on ammonia quantification mit.eduresearchgate.netresearchgate.net. Iron(III) is another known interferent, causing a strong negative interference on the salicylate method researchgate.netresearchgate.net. A recommended approach to address iron interference is the experimental correction method, which involves measuring the iron concentration in the sample and adding a corresponding amount of iron to calibration standards researchgate.netresearchgate.net.

Other potential interferents include reducing agents like uric acid, which can negatively affect the indophenol reaction nih.gov. Increasing the concentration of hypochlorite can help mitigate this interference nih.gov. Proteins can also interfere with the indophenol reaction, even in small quantities, potentially preventing the reaction from proceeding nih.gov. Other amine-containing molecules, such as amino acids, generally show minimal response compared to ammonia in the indophenol reaction nih.gov. Turbidity and inherent color in samples can also lead to inaccurate high values in colorimetric measurements humeau.com. Samples with severe interferences may require distillation prior to analysis humeau.com. Matrix effects from complex samples like human blood, serum, and urine can also reduce measurement accuracy rsc.org. Background color, cloudiness, and pH of biological samples can affect optical sensors used in these methods rsc.org.

Optimizing experimental conditions is crucial for ensuring the accuracy and reproducibility of the salicylate method for ammonia quantification researchgate.netcolab.wsupv.es. Factors such as pH, reaction time, and light exposure can significantly influence the color development and stability.

The pH of the reaction medium plays a critical role in the indophenol method bibliotekanauki.pl. The reaction typically proceeds optimally in an alkaline medium, with recommended pH ranges often cited between 8 and 11.5 bibliotekanauki.plboquinstrument.com. At pH values exceeding 11.5, the oxidation of ammonia to nitrite (B80452) may be incomplete, and blank measurements can become irreproducible bibliotekanauki.pl. Conversely, at pH values below 8, the reaction may not occur bibliotekanauki.pl. For samples that are initially acidic due to sample collection methods (e.g., using acid-coated filters), the pH must be raised to the required alkaline range for color formation bibliotekanauki.pl. Adjusting the pH of acidic or basic samples to approximately pH 7 before analysis is often recommended humeau.com.

Reaction time is another critical parameter. The color development in the salicylate method is not instantaneous and requires a specific incubation period to reach maximum intensity and stability mdpi.comsterlitech.comboquinstrument.com. Typical color development times mentioned range from 20 minutes to 60 minutes or even 1-2 hours mdpi.comsterlitech.comboquinstrument.com. The stability of the colored product can also be affected by time and light exposure colab.wsupv.espgeneral.com. Some reagents, particularly sodium nitroprusside, and the resulting colored solution can be sensitive to light and should be protected from room light during preparation and color development lew.ropgeneral.com. Storing the color developing reagent in a brown bottle in the dark can help maintain its stability boquinstrument.compgeneral.com.

Optimizing reagent concentrations, such as sodium nitroprusside and salicylate, is also important for achieving optimal analytical signal and low blanks lew.ro.

The salicylate method and modified indophenol blue reactions are widely applied for ammonia and ammonium quantification in a variety of environmental and biological samples mdpi.comresearchgate.net.

In environmental monitoring, these methods are used to determine ammonia nitrogen in groundwater, surface water, domestic sewage, and industrial wastewater iccontrols.comboquinstrument.com. They are also employed for analyzing ammonia in air and aerosol samples researchgate.netbibliotekanauki.pl. The applicable range for ammonia nitrogen determination in water using the salicylate method can be quite low, such as 0.01-2.0 mg/L NH₃ as N, with higher concentrations determinable after dilution epa.gov. Low levels of ammonia in fresh water, in the range of ~5 ppb to 500 ppb, can also be determined waterontheweb.org.

In biological applications, these methods are used for quantifying ammonia in biological fluids such as whole blood, plasma, urine, and tissue extracts researchgate.netnih.govgoogle.com. Quantification of ammonia in whole blood is important for diagnosing and managing conditions like cirrhosis and urea (B33335) cycle disorders nih.gov. The methods have been adapted to minimize interference from complex biological matrices nih.gov. For instance, a modified indophenol reaction has been developed to resist interference from reducing agents in blood nih.gov. Headspace analysis using paper-based analytical devices coupled with colorimetric detection has also been explored for ammonia quantification in human serum and urine samples, offering a way to overcome interference from the sample matrix itself rsc.org.

These methods are also used in research settings, such as quantifying ammonia produced during nitrogen reduction reactions mdpi.commit.eduresearchgate.netresearchgate.net.

Chromatographic Techniques for Separation and Quantification

While spectrophotometric methods are prevalent for ammonia quantification using salicylate-based reactions, chromatographic techniques are also utilized for the separation and quantification of ions and other related compounds. Ion chromatography (IC) and Nuclear Magnetic Resonance (NMR) spectroscopy have been used as primary or supporting methods for ammonia quantification mdpi.comresearchgate.net. Liquid Chromatography-Mass Spectrometry (LC-MS) has been employed for the determination of urea researchgate.net.

However, based on the provided search results, there is no specific detailed information regarding the application of chromatographic techniques specifically for the separation and quantification of the intact ammonium salicylate compound itself. The focus of the provided literature is primarily on the spectrophotometric determination of the ammonium component, often using salicylate as a reagent.

Ion Chromatography (IC) for Ammonium Analysis

Ion Chromatography (IC) is a widely used technique for the determination of ionic species in aqueous solutions. It is particularly well-suited for the analysis of the ammonium cation (NH₄⁺). IC can be applied to test for ammonium contaminants in various sample types, including drinking water, pharmaceuticals, and aqueous soils. wikipedia.orgwikidata.org Compared to some spectroscopic techniques, IC can determine ammonium and other inorganic cations in a single analytical run, potentially avoiding additional sample preparation steps like distillation. wikipedia.orgfishersci.ie

Methods for determining ammonium ion concentration in aqueous solutions by IC have been established, with reported limits of quantitation as low as 0.0001 mass-% (1 mass-ppm). scribd.com However, the presence of other cations such as sodium and potassium can interfere with the analysis, particularly at concentrations exceeding 0.1 mass-%. scribd.com Acidic samples with high hydronium ion concentrations (pH less than 1.3) can also negatively impact the performance of the analysis by reducing resolution. scribd.com Organic contamination should also be minimized to maintain column life. scribd.com Sample dilution can be employed to mitigate matrix effects from interfering substances, though this may impact the limit of quantitation. scribd.com

Suppressed conductivity detection is commonly used in IC for ammonium analysis, allowing for detection down to the low µg/L level with typical injection volumes. fishersci.ie Higher capacity cation exchange columns can improve performance for trace level determinations in matrices with high ionic strength by extending the linear range and improving the resolution of cations like sodium and ammonium. fishersci.ie

While IC is a primary method for ammonium, it is worth noting that colorimetric methods, such as the salicylate method, are also employed for ammonia quantification. wikipedia.orgfishersci.ca The salicylate method is based on the Berthelot reaction, where ammonium reacts with a phenolic compound (like salicylate) and a hypochlorite source in the presence of a catalyst (such as sodium nitroprusside) to form a colored indophenol-like dye. wikipedia.orgfishersci.canih.govnih.gov This dye absorbs visible light, allowing for colorimetric analysis. fishersci.canih.gov Sodium salicylate is used as the phenolic reagent in this method. wikipedia.orgfishersci.ca Interferences such as calcium and magnesium can occur in the salicylate method due to precipitate formation, which can be addressed by adding complexing agents like EDTA. wikipedia.orgfishersci.ca

High-Performance Liquid Chromatography (HPLC) for Salicylate and Metabolites

High-Performance Liquid Chromatography (HPLC) is an essential tool for the analysis of salicylic acid and its related metabolites. HPLC assays are particularly valuable for simultaneously measuring salicylic acid and its metabolites, offering advantages in specificity and sensitivity compared to some other techniques like colorimetric assays, especially for pharmacokinetic studies and monitoring low dose levels. americanelements.comfishersci.ca

HPLC methods have been developed for the determination of salicylic acid and its metabolites, such as salicyluric acid and gentisic acid, in various biological matrices including serum, plasma, and urine. americanelements.comwikipedia.orgwikipedia.org These methods often involve straightforward sample preparation steps like aqueous dilution, protein precipitation with acetonitrile, and centrifugation before injection onto the HPLC column. wikipedia.orgwikipedia.org

Chromatographic conditions for salicylate analysis by HPLC typically involve reversed-phase columns and mobile phases containing mixtures of water and organic solvents like methanol (B129727) or acetonitrile, often acidified with acetic acid, phosphoric acid, or trifluoroacetic acid to optimize peak shape and separation. americanelements.comwikipedia.orgwikipedia.orgfishersci.ca Detection is commonly performed using UV detectors set at wavelengths where salicylate and its metabolites absorb, such as 296 nm, 237 nm, or 230 nm. wikipedia.orgwikipedia.orgthegoodscentscompany.com

HPLC methods for salicylate and its metabolites have demonstrated good accuracy, precision, and sensitivity, making them suitable for analyzing large numbers of samples and for applications like bioavailability studies. americanelements.comwikipedia.orgwikipedia.org For instance, a method for acetylsalicylic acid and its major metabolites in human urine reported detection limits as low as 13 µg/ml for acetylsalicylic acid, 27.4 µg/ml for salicylic acid, 21 µg/ml for salicyluric acid, and 9.3 µg/ml for gentisic acid, with good precision. wikipedia.org

HPLC is also applied to the analysis of salicylic derivatives in natural products, allowing for the identification and quantification of compounds like salicylic acid and salicin (B1681394). fishersci.at

Advanced Detection Techniques

Advanced detection techniques can be coupled with separation methods or used independently to enhance the sensitivity and specificity of analysis for components of this compound.

Thermal Lens Spectrometry (TLS) for Enhanced Sensitivity

Thermal Lens Spectrometry (TLS), a photothermal technique, offers enhanced sensitivity for the detection of analytes by measuring the temperature rise and resulting refractive index changes caused by the absorption of laser light. fishersci.cawikipedia.orgnih.govnih.gov This technique is particularly advantageous for measuring small absorptions and can provide ultra-sensitive chemical analysis, corresponding to the detection of absorbances on the order of 10⁻⁷ absorbance units. fishersci.ca

TLS has been successfully applied to the determination of ammonium in water samples, often in conjunction with colorimetric reactions like the indophenol method. fishersci.cawikipedia.orgfishersci.ca In this application, the blue-colored indophenol formed from the reaction of ammonium with salicylate and hypochlorite in the presence of a catalyst is detected using a laser. wikipedia.orgfishersci.ca This approach has shown significantly improved limits of detection compared to conventional spectrophotometric detection. wikipedia.org For example, the application of µFIA-TLM (microfluidic flow injection analysis coupled with thermal lens microscopy) for ammonium determination in water resulted in a limit of detection of 2.3 µM. fishersci.cawikipedia.org Another study using TLS for ammonium determination based on the indophenol blue reaction reported a limit of detection of 8 ng/mL, representing a 20-fold improvement over spectrophotometric detection. wikipedia.org

The sensitivity of TLS is directly proportional to the absorbed optical energy and the power of the excitation laser. fishersci.ca It is also influenced by the thermo-optical properties of the solvent, with higher sensitivity achieved in solvents with a high temperature coefficient of refractive index and low thermal conductivity. nih.gov

Nuclear Magnetic Resonance (NMR) for Isotopic Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique capable of providing detailed structural information and, importantly for tracing studies, analyzing isotopic content. Quantitative NMR can be used to determine the position-specific isotopic distribution within molecules. fishersci.ca

NMR has applications in the analysis of compounds containing nitrogen and carbon, which are relevant to this compound. ¹H NMR can be used for the detection and quantification of ammonia/ammonium. fishersci.co.ukuni.lu Furthermore, NMR is unique in its ability to provide isotopic tracing, particularly using ¹⁵N and ¹³C isotopes, to definitively confirm the origin or track the fate of nitrogen and carbon atoms within molecules. fishersci.cafishersci.co.uknih.gov

Studies have utilized ¹⁵N-labeled ammonium chloride for metabolite tracing experiments, demonstrating the capability of NMR (specifically 2D ¹H-¹⁵N HSQC) to detect and identify ¹⁵N-labeled metabolites. nih.gov The heavier ¹⁵N isotope can accumulate in the ammonium ion. wikipedia.org Quantitative ¹⁵N NMR spectrometry is being developed and applied for isotopic profiling. fishersci.ca

While ¹H NMR for ammonium detection can face sensitivity limitations at low concentrations due to interference from the water signal, techniques like ¹⁴N decoupling and the use of relaxation agents have been shown to improve sensitivity significantly. fishersci.co.uk

NMR, including ¹H and ¹³C NMR, is also used to characterize salicylate derivatives, providing insights into their structure and interactions. nih.govnih.gov Deuterium site-specific natural isotope abundance determination by ²H-NMR has been applied to methyl salicylate to differentiate between synthetic and natural origins. fishersci.ca

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 54697583 |

| Ammonium ion | 16741146 wikipedia.org, 223 nih.gov, 48 |

| Salicylate (anion) | 16760658 (Sodium salicylate) americanelements.comwikipedia.orgfishersci.cafishersci.canih.gov |

| Salicylic acid | 338 fishersci.ienih.govuni.lu |

| Salicyluric acid | 12 wikipedia.org (Mentioned as metabolite, CID not explicitly in snippets) |

| Gentisic acid | 12 wikipedia.org (Mentioned as metabolite, CID not explicitly in snippets) |

| Acetylsalicylic acid | 2244 scribd.comfishersci.cawikipedia.orgmpg.de |

| Sodium salicylate | 16760658 americanelements.comwikipedia.orgfishersci.cafishersci.canih.gov |

| Sodium nitroprusside | 11953895 fishersci.cawikipedia.orgnih.govfishersci.caguidetopharmacology.org |

| Sodium hypochlorite | 23665760 fishersci.atnih.govfishersci.co.uknih.gov |

| Indophenol (general) | 10379 wikidata.orgwikipedia.org |

| Methyl salicylate | 4133 fishersci.canih.govuni.lunih.govthermofisher.com |

| Isopropyl salicylate | 11838 thegoodscentscompany.comwikipedia.orgfishersci.canih.govinnexscientific.com |

Data Tables

While specific quantitative data directly linking this compound to detailed analytical method performance (like LODs or linearity ranges for the intact compound) was not consistently available across the search results for inclusion in interactive tables, the snippets provided performance data for the analysis of its components or related compounds using the specified techniques.

For example, for Ion Chromatography of Ammonium:

| Analyte | Method | Matrix | Limit of Quantitation | Interference | Source |

| Ammonium ion | IC | Aqueous solutions | 0.0001 mass-% (1 ppm) | Na, K (>0.1 mass-%) | scribd.com |

| Ammonium ion | µFIA-TLM | Water | 2.3 µM | N/A | fishersci.cawikipedia.org |

| Ammonium | TLS + Indophenol | N/A | 8 ng/mL | N/A | wikipedia.org |

For HPLC of Salicylate and Metabolites:

| Analyte | Method | Matrix | Detection Limit (Example) | Precision (Example) | Source |

| Acetylsalicylic acid | HPLC-UV | Urine | 13 µg/ml | <5% | wikipedia.org |

| Salicylic acid | HPLC-UV | Urine | 27.4 µg/ml | <5% | wikipedia.org |

| Salicyluric acid | HPLC-UV | Urine | 21 µg/ml | <5% | wikipedia.org |

| Gentisic acid | HPLC-UV | Urine | 9.3 µg/ml | <5% | wikipedia.org |

| Salicylic acid | HPLC-UV | Plasma | <5 µmol (Detection Limit) | Good | thegoodscentscompany.com |

Pharmacological and Toxicological Research

Pharmacological Mechanisms of Action of Salicylates (General)

Salicylates are a group of non-steroidal anti-inflammatory drugs (NSAIDs) that exhibit a range of therapeutic effects. rxlist.com Their primary mechanisms of action revolve around the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923). patsnap.compatsnap.com Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. patsnap.compatsnap.com There are two main forms of the COX enzyme: COX-1, which is involved in maintaining normal tissue function, and COX-2, which is induced during inflammation. patsnap.comwebofjournals.com

The anti-inflammatory action of salicylates is primarily attributed to their inhibition of prostaglandin (B15479496) synthesis. webofjournals.combasicmedicalkey.com During an inflammatory response, prostaglandins are produced and contribute to symptoms such as swelling, redness, and pain. webofjournals.com By blocking the COX enzymes, particularly COX-2, salicylates reduce the production of these pro-inflammatory prostaglandins, thereby diminishing the inflammatory response. patsnap.compatsnap.com At higher doses, salicylates can also suppress the formation of other chemical mediators of inflammation and may interfere with antigen-antibody reactions. webofjournals.com Some research suggests that salicylates also exert anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes through the modulation of transcription factors like NF-κB. patsnap.combenthamdirect.com

The pain-relieving, or analgesic, properties of salicylates are also linked to the inhibition of prostaglandin synthesis. webofjournals.combasicmedicalkey.com Prostaglandins sensitize nerve endings to pain caused by other inflammatory mediators. webofjournals.com By reducing prostaglandin levels, salicylates make pain receptors less likely to transmit pain signals to the brain. basicmedicalkey.com This mechanism is particularly effective for pain of inflammatory origin. webofjournals.com Additionally, some salicylates may modulate transient receptor potential (TRP) channels, which are involved in pain sensation, further contributing to their analgesic effects. patsnap.com

Salicylates are effective in reducing fever (antipyretic action) by acting on the hypothalamus region of the brain, which functions as the body's thermostat. rxlist.comwebofjournals.com In the presence of a fever, pyrogens increase the synthesis of prostaglandins in the hypothalamus, leading to an elevated temperature set point. webofjournals.com Salicylates inhibit this prostaglandin synthesis in the hypothalamus, effectively resetting the thermostat to a normal level. webofjournals.com This central action is complemented by peripheral vasodilation, which increases blood flow to the skin and promotes heat loss through sweating. webofjournals.combasicmedicalkey.com

Toxicological Mechanisms of Salicylate (B1505791) (General)

When taken in excessive amounts, salicylates can lead to a complex and potentially severe toxic state. The pathophysiology of salicylate poisoning involves significant disturbances in metabolic and respiratory processes. msdmanuals.com

A key feature of severe salicylate toxicity is the development of a high anion gap metabolic acidosis. nih.govderangedphysiology.comanaesthesiamcq.com This occurs through several mechanisms. Salicylates uncouple oxidative phosphorylation in the mitochondria, which disrupts normal cellular respiration and leads to a shift towards anaerobic metabolism. msdmanuals.comnih.govlitfl.com This shift results in the accumulation of lactic acid. nih.govlitfl.com Furthermore, the uncoupling of oxidative phosphorylation and interference with the Krebs cycle leads to the production of keto-acids. derangedphysiology.comwikipedia.org The accumulation of these organic acids, along with the salicylate anions themselves, overwhelms the body's buffering capacity, resulting in metabolic acidosis. nih.govwikipedia.org

In the initial stages of salicylate overdose, a primary respiratory alkalosis often occurs. msdmanuals.comlitfl.comwikipedia.org This is caused by the direct stimulation of the respiratory center in the medulla of the brainstem by salicylates. msdmanuals.comnih.govanaesthesiamcq.com This stimulation leads to hyperventilation, an increase in the rate and depth of breathing. msdmanuals.comgeekymedics.com As a result, an excessive amount of carbon dioxide (CO2) is exhaled from the lungs, leading to a decrease in the partial pressure of CO2 in the blood and an increase in blood pH, causing respiratory alkalosis. webofjournals.com This initial respiratory alkalosis is often followed by the development of metabolic acidosis as toxicity progresses. msdmanuals.comlitfl.com

Interactions with Other Compounds

When ammonium (B1175870) chloride and salicylate are present together, their inhibitory effect on fatty acid oxidation is amplified. Studies using rat liver slices found that the combination of 20 mM ammonium chloride and 0.75 mM salicylate resulted in an inhibition of total palmitic acid oxidation that was more than the additive effect of each compound individually. This synergistic inhibition underscores the potential for compounded metabolic disruption when both hyperammonemia and salicylate exposure occur simultaneously. The presence of L-carnitine was shown to partially relieve this combined inhibition, highlighting its role in mitochondrial fatty acid transport.

| Compound(s) | Observed Effect |

|---|---|

| Ammonium Chloride (20 mM) + Salicylate (0.75 mM) | Inhibition of total oxidation is more than additive of individual effects. |

| Ammonium Chloride + Salicylate + L-Carnitine | Inhibition is partially relieved. |

Salicylates can interact with a variety of other drugs, leading to clinically significant effects.

Oral Anticoagulants (Warfarin): Salicylates can potentiate the effects of warfarin (B611796), increasing the risk of bleeding. This interaction occurs through multiple mechanisms: salicylates can displace warfarin from its protein binding sites, increasing the concentration of free, active drug; they interfere with vitamin K metabolism, which is essential for the synthesis of certain coagulation factors; and they have an independent inhibitory effect on platelet function.

Methotrexate (B535133): Salicylates can increase the toxicity of methotrexate by decreasing its renal clearance, leading to higher plasma concentrations of the drug.

Antihypertensive Medications: The efficacy of certain antihypertensive drugs, such as ACE inhibitors and diuretics, may be reduced when taken with salicylates. This is thought to be related to the impact of NSAIDs on renal function and prostaglandin synthesis, which can affect blood pressure regulation.

Environmental Fate and Degradation Studies

Microbial Degradation Pathways of Salicylate (B1505791)

Microorganisms have evolved diverse and efficient pathways to mineralize salicylate, utilizing it as a carbon and energy source. scielo.br These degradation routes are fundamental to the removal of salicylate from contaminated environments and its role in the biogeochemical cycling of carbon.

The microbial breakdown of salicylate can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, following distinct biochemical pathways.

Aerobic Degradation: In the presence of oxygen, the most common degradation pathways for salicylate proceed via hydroxylation to form either catechol or gentisate. nih.govnih.gov

Catechol Pathway: Salicylate is converted to catechol by the enzyme salicylate hydroxylase. The aromatic ring of catechol is then cleaved by either catechol 1,2-dioxygenase (ortho-pathway) or catechol 2,3-dioxygenase (meta-pathway), leading to intermediates that enter the central metabolic Krebs cycle. researchgate.netscielo.brnih.gov

Gentisate Pathway: Alternatively, salicylate can be hydroxylated to form gentisate by salicylate 5-hydroxylase. The gentisate ring is subsequently cleaved by gentisate 1,2-dioxygenase, also forming intermediates for central metabolism. nih.govmdpi.comasm.org The gentisate pathway is considered less common than the catechol pathway. nih.gov

Anaerobic Degradation: In the absence of oxygen, salicylate is degraded through a different route. One reported pathway involves the conversion of salicylate to benzoyl-CoA, which is a central intermediate in the anaerobic degradation of many aromatic compounds. nih.gov This process is carried out by methanogenic consortia, which are communities of microorganisms that ultimately convert the organic matter to methane (B114726) and carbon dioxide. wur.nlgoogle.comnih.gov For instance, Pseudomonas butanovora can utilize salicylate as an electron donor for the reduction of nitrate (B79036) under anaerobic conditions. researchgate.net

Several key enzymes are responsible for the catabolism of salicylate. The genetic basis for these enzymes is often located on extrachromosomal elements like plasmids, such as the SAL plasmid in Pseudomonas putida. nih.govnih.gov

Salicylate hydroxylase (often encoded by the NahG gene) is a central enzyme in the aerobic degradation pathway. researchgate.netnih.gov It is a flavin-dependent monooxygenase that catalyzes the decarboxylative hydroxylation of salicylate to produce catechol. researchgate.netnih.govmdpi.com This enzyme binds salicylate and a reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH or NADPH), and then reacts with molecular oxygen to yield catechol, CO₂, and water. mdpi.com

Other important enzymes in salicylate degradation include:

Salicylate 5-hydroxylase: Converts salicylate to gentisate, requiring cofactors such as NADPH, ATP, and coenzyme A in some bacteria like Rhodococcus sp. asm.orgnih.gov

Gentisate 1,2-dioxygenase (GDO): Cleaves the aromatic ring of gentisate. nih.gov

Catechol 1,2-dioxygenase and Catechol 2,3-dioxygenase: Responsible for the ring cleavage of catechol in the ortho- and meta-pathways, respectively. scielo.br

Salicylyl-CoA ligase: An enzyme involved in a novel pathway found in Streptomyces sp., which activates salicylate to a CoA derivative before further degradation. nih.govnih.gov

Table 1: Key Enzymes in Microbial Salicylate Degradation

Salicylate is a pivotal intermediate in the biodegradation of several polycyclic aromatic hydrocarbons (PAHs), most notably naphthalene (B1677914). mdpi.comresearchgate.net The microbial degradation of naphthalene, particularly in Pseudomonas species, is well-studied and proceeds through a pathway where salicylate is a key product. mdpi.comresearchgate.net

The degradation genes are often organized into two main operons:

The "upper" pathway: Encodes enzymes that convert naphthalene to salicylate. mdpi.com

The "lower" pathway: Encodes enzymes for the conversion of salicylate into intermediates of the tricarboxylic acid cycle, such as pyruvate (B1213749) and acetyl-CoA. mdpi.com

Because it is an intermediate in these pathways, the presence of salicylate can induce the expression of the entire suite of genes needed for PAH degradation. nih.gov This has led to proposals of using salicylate to stimulate the bioremediation of sites contaminated with a range of PAHs. nih.gov While this pathway is prominent in gram-negative bacteria like Pseudomonas, some gram-positive bacteria, such as Rhodococcus sp., also degrade naphthalene via salicylate and gentisate. mdpi.comnih.gov

Environmental Transport and Transformation of Salicylate

The movement and transformation of salicylate in the environment depend on the medium (air, water, soil) and various physicochemical factors. In plants, free salicylic (B10762653) acid is mobile and can be transported long distances, primarily through the phloem. researchgate.net Its movement across cell membranes can occur through pH-dependent diffusion and carrier-mediated transport. frontiersin.org

When emitted into the atmosphere, related compounds like methyl salicylate undergo transformation through several loss processes. nih.gov These include gas-phase reactions with atmospheric radicals (OH, NO₃, Cl) and uptake onto aerosols, particularly under humid conditions. nih.gov The total atmospheric lifetime for gas-phase methyl salicylate is estimated to be between 1 to 4 days, which suggests that the salicylate structure does not persist indefinitely in the atmosphere. nih.gov

Impact of Ammonium (B1175870) on Degradation Processes

The nitrogen source available to microorganisms can significantly regulate the rate and efficiency of salicylate degradation. Studies using a Pseudomonas species have shown that the degradation of salicylate is more rapid and complete when ammonium (NH₄⁺) is the nitrogen source compared to nitrate (KNO₃). bibliomed.orgbibliomed.org

Table 2: Comparative Effects of Nitrogen Source on Salicylate Degradation by Pseudomonas sp. bibliomed.org

Advanced Applications and Materials Science Research

Ammonium (B1175870) Salicylate (B1505791) in Scintillation Materials

Ammonium salicylate is recognized as a promising organic scintillator for the detection of ionising radiation. Salts of salicylic (B10762653) acid, including the ammonium salt, are considered good candidates for dry solid scintillators. researchgate.net The investigation into its crystal structure and properties is crucial for understanding its scintillation mechanism and for the predictive design of new materials with tailored scintillation characteristics. researchgate.net

There is a growing demand for new, efficient, and low-cost materials for high-energy neutron detection, particularly in environments with a strong γ-ray background. researchgate.net Organic scintillators like this compound are of particular interest due to their potential for neutron detection through pulse shape discrimination (PSD). researchgate.net Hybrid crystals of this compound and ammonium dihydrogen phosphate (B84403) (ADP) have been investigated as scintillation materials for registering fast neutrons. The sensitivity of these hybrid crystals to fast neutrons is proportional to the concentration of this compound within the ADP matrix. researchgate.net Research has shown that co-doping these hybrid scintillation single crystals with thallium (Tl) can further enhance their neutron sensitivity. researchgate.net